molecular formula C57H52FN5O12 B12377584 antibiotic prodrug NR-NO2

antibiotic prodrug NR-NO2

Cat. No.: B12377584
M. Wt: 1018.0 g/mol
InChI Key: QZPJRFFBKTUXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrogen dioxide (NR-NO2) is a chemical compound with the formula NO2. It is one of several nitrogen oxides and is a reddish-brown gas. Nitrogen dioxide is a paramagnetic, bent molecule with C2v point group symmetry . It is highly reactive and poisonous, often used as an indicator for the larger group of nitrogen oxides .

Preparation Methods

Chemical Reactions Analysis

Nitrogen dioxide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxygen, water, and various reducing agents. The major products formed from these reactions include nitric acid, nitric oxide, and various nitro compounds .

Comparison with Similar Compounds

Nitrogen dioxide can be compared with other nitrogen oxides, such as:

    Nitric oxide (NO): A colorless gas that plays a crucial role in various physiological processes.

    Dinitrogen tetroxide (N2O4): A colorless gas that exists in equilibrium with nitrogen dioxide at lower temperatures.

    Nitrous oxide (N2O):

Nitrogen dioxide is unique due to its high reactivity and role as an intermediate in the production of nitric acid. Its ability to form free radicals and participate in various chemical reactions sets it apart from other nitrogen oxides .

Properties

Molecular Formula

C57H52FN5O12

Molecular Weight

1018.0 g/mol

IUPAC Name

[3-[[6'-(diethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxycarbonyloxymethyl]-5-methyl-2-[(4-nitrophenyl)methoxy]phenyl]methyl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate

InChI

InChI=1S/C57H52FN5O12/c1-5-60(6-2)39-16-18-45-50(26-39)74-51-27-40(17-19-46(51)57(45)44-11-9-8-10-41(44)55(66)75-57)73-56(67)72-33-37-25-34(4)24-36(53(37)70-31-35-12-14-38(15-13-35)63(68)69)32-71-54(65)43-30-61(7-3)48-29-49(62-22-20-59-21-23-62)47(58)28-42(48)52(43)64/h8-19,24-30,59H,5-7,20-23,31-33H2,1-4H3

InChI Key

QZPJRFFBKTUXIZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OCC4=C(C(=CC(=C4)C)COC(=O)OC5=CC6=C(C=C5)C7(C8=C(O6)C=C(C=C8)N(CC)CC)C9=CC=CC=C9C(=O)O7)OCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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